molecular formula C9H8N4 B13753524 1,5-Naphthyridine-2-carboximidamide CAS No. 1179532-99-0

1,5-Naphthyridine-2-carboximidamide

Cat. No.: B13753524
CAS No.: 1179532-99-0
M. Wt: 172.19 g/mol
InChI Key: TVWHWFXZTDPSAC-UHFFFAOYSA-N
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Description

1,5-Naphthyridine-2-carboximidamide is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are characterized by a bicyclic structure consisting of two fused pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Naphthyridine-2-carboximidamide can be synthesized through various methods. One common approach involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to yield the 1,5-naphthyridine skeleton . Another method involves the condensation reaction at elevated temperatures, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthyridine-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-alkyl and N-aryl substituted derivatives, N-oxides, and reduced forms of the compound .

Scientific Research Applications

1,5-Naphthyridine-2-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Naphthyridine-2-carboximidamide involves its interaction with specific molecular targets. It can act as a ligand, coordinating with metal ions to form complexes. These complexes can inhibit enzyme activity or interfere with biological pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Naphthyridine-2-carboximidamide is unique due to its specific arrangement of nitrogen atoms and its ability to form stable complexes with metal ions. This property makes it particularly valuable in medicinal chemistry and coordination chemistry .

Properties

CAS No.

1179532-99-0

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

1,5-naphthyridine-2-carboximidamide

InChI

InChI=1S/C9H8N4/c10-9(11)8-4-3-6-7(13-8)2-1-5-12-6/h1-5H,(H3,10,11)

InChI Key

TVWHWFXZTDPSAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=N)N)N=C1

Origin of Product

United States

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